5-Fluoro-2-isopropoxybenzonitrile
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Overview
Description
5-Fluoro-2-isopropoxybenzonitrile is an organic compound with the molecular formula C10H10FNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 5-position and an isopropoxy group at the 2-position. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-isopropoxybenzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 5-fluoro-2-nitrobenzonitrile with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material.
Another method involves the Suzuki-Miyaura coupling reaction, where 5-fluoro-2-bromobenzonitrile is reacted with isopropoxyboronic acid in the presence of a palladium catalyst and a base. This method provides a high yield of the desired product under mild reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-isopropoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The isopropoxy group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
5-Fluoro-2-isopropoxybenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-isopropoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzonitrile: Similar structure with a methoxy group instead of an isopropoxy group.
5-Fluoro-2-ethoxybenzonitrile: Similar structure with an ethoxy group instead of an isopropoxy group.
5-Fluoro-2-propoxybenzonitrile: Similar structure with a propoxy group instead of an isopropoxy group.
Uniqueness
5-Fluoro-2-isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
5-fluoro-2-propan-2-yloxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGKNXAEJDEUPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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